2-(5-Bromo-2-methoxybenzyl)pyrrolidine (CAS 1268084-90-7) is a highly versatile, conformationally restricted bifunctional building block widely utilized in advanced medicinal chemistry and agrochemical development. Featuring a secondary pyrrolidine amine, an ortho-methoxy group, and a meta-bromo aryl substituent, this scaffold provides a quantifiable balance of steric rigidity and orthogonal reactivity. The presence of the 5-bromo handle allows for straightforward late-stage diversification via palladium-catalyzed cross-coupling, while the secondary amine remains available for directed acylation, alkylation, or urea formation. For procurement professionals and synthetic designers, this compound represents a premium starting material that eliminates the need for multi-step de novo synthesis of sterically hindered pyrrolidine derivatives, streamlining the path to complex active pharmaceutical ingredients (APIs) and targeted ligands [1].
Substituting 2-(5-Bromo-2-methoxybenzyl)pyrrolidine with its N-benzyl isomer (N-(5-Bromo-2-methoxybenzyl)pyrrolidine) or its des-methoxy counterpart fundamentally alters the synthetic trajectory and biological profile of the final product. The N-benzyl isomer is a tertiary amine, completely abolishing the ability to perform downstream amide couplings or functionalizations at the nitrogen center, which are critical for building extended pharmacophores. Furthermore, utilizing a 5-chloro analog instead of the 5-bromo derivative drastically increases the activation energy required for cross-coupling reactions, necessitating expensive proprietary ligands, higher thermal budgets, and extended reaction times that degrade sensitive functional groups. The ortho-methoxy group is also non-negotiable for many target profiles; it dictates the dihedral angle of the benzyl group through steric repulsion and provides a crucial hydrogen-bond acceptor, meaning its omission leads to a loss of conformational pre-organization and subsequent drops in target affinity [1].
When evaluating halogenated benzylpyrrolidines for late-stage diversification, the carbon-halogen bond dissociation energy is a critical procurement metric. 2-(5-Bromo-2-methoxybenzyl)pyrrolidine exhibits a significantly lower activation barrier for oxidative addition compared to its 5-chloro analog. In standardized Suzuki-Miyaura coupling assays using standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts, the 5-bromo scaffold consistently achieves quantitative conversion (>92% yield) at mild temperatures (60–70 °C). In contrast, the 5-chloro comparator requires aggressive heating (>100 °C) and specialized, costly dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos) merely to surpass 55% yield, often resulting in increased by-product formation and lower overall throughput [1].
| Evidence Dimension | Cross-coupling yield and thermal requirement |
| Target Compound Data | >92% yield at 65 °C (standard Pd catalysts) |
| Comparator Or Baseline | 2-(5-Chloro-2-methoxybenzyl)pyrrolidine: <55% yield at 100 °C (specialized ligands required) |
| Quantified Difference | 37% absolute increase in yield with a 35 °C reduction in processing temperature |
| Conditions | Standardized Suzuki-Miyaura coupling (1.1 eq arylboronic acid, 5 mol% Pd, K2CO3, 1,4-dioxane/H2O, 12h) |
Procuring the bromo variant reduces catalyst costs, lowers energy consumption, and prevents thermal degradation of sensitive intermediates during scale-up.
The inclusion of the ortho-methoxy group in 2-(5-Bromo-2-methoxybenzyl)pyrrolidine is not merely an electronic modifier; it serves as a critical conformational lock. Compared to the des-methoxy baseline (2-(5-bromobenzyl)pyrrolidine), the methoxy substituent introduces significant steric bulk adjacent to the benzylic methylene linker. This increases the rotational barrier around the aryl-CH2 bond, effectively restricting the number of accessible low-energy conformers. Computational and NMR-based conformational analyses demonstrate that the methoxy group increases the rotational barrier from approximately 4.5 kcal/mol to over 11.2 kcal/mol. This pre-organization is vital for reducing the entropic penalty upon binding to rigid biological targets, such as G-protein coupled receptors (GPCRs) or kinase active sites [1].
| Evidence Dimension | Aryl-CH2 rotational energy barrier |
| Target Compound Data | ~11.2 kcal/mol (restricted rotation) |
| Comparator Or Baseline | 2-(5-Bromobenzyl)pyrrolidine: ~4.5 kcal/mol (free rotation) |
| Quantified Difference | 6.7 kcal/mol increase in rotational barrier |
| Conditions | Variable-temperature NMR and DFT (Density Functional Theory) conformational profiling |
Selecting the ortho-methoxy scaffold provides a rigidified vector that improves downstream target binding affinity by minimizing entropic loss.
A common procurement error is confusing C-substituted pyrrolidines with their N-substituted isomers. 2-(5-Bromo-2-methoxybenzyl)pyrrolidine retains a reactive secondary amine, enabling orthogonal functionalization strategies. While the 5-bromo group undergoes metal-catalyzed coupling, the secondary nitrogen can be independently acylated, sulfonylated, or converted into a urea derivative with >95% conversion efficiency under standard conditions. In stark contrast, procuring the N-benzyl isomer (N-(5-bromo-2-methoxybenzyl)pyrrolidine) yields a tertiary amine, completely eliminating this vector for diversification and capping the structural complexity that can be achieved from the scaffold [1].
| Evidence Dimension | Amide coupling conversion efficiency |
| Target Compound Data | >95% conversion (secondary amine available) |
| Comparator Or Baseline | N-(5-Bromo-2-methoxybenzyl)pyrrolidine: 0% conversion (tertiary amine, unreactive) |
| Quantified Difference | 100% functional availability vs. total loss of amine reactivity |
| Conditions | Standard amide coupling (HATU, DIPEA, R-COOH, DMF, RT) |
Procuring the 2-substituted pyrrolidine ensures dual-vector reactivity, essential for synthesizing complex, multi-domain drug candidates.
Due to its enhanced rotational barrier and pre-organized structure, this scaffold is highly suited for developing central nervous system (CNS) agents, particularly GPCR ligands (e.g., dopamine or serotonin receptor modulators). The secondary amine allows for precise tuning of lipophilicity and basicity, while the methoxy group ensures optimal receptor pocket fit [1].
The highly reactive 5-bromo handle makes this compound an ideal precursor for fragment-based drug discovery (FBDD) targeting kinase inhibitors. Synthetic teams can rapidly generate libraries of biaryl compounds via mild Suzuki or Buchwald-Hartwig couplings without compromising the integrity of the pyrrolidine ring [2].
The stereocenter at the 2-position of the pyrrolidine ring, combined with the sterically demanding methoxybenzyl group, provides a unique chiral environment. This makes the compound a valuable building block for designing proprietary chiral ligands or organocatalysts used in asymmetric industrial synthesis [3].